molecular formula C10H9ClO B14126856 3-Buten-1-one, 1-(4-chlorophenyl)- CAS No. 95827-00-2

3-Buten-1-one, 1-(4-chlorophenyl)-

Katalognummer: B14126856
CAS-Nummer: 95827-00-2
Molekulargewicht: 180.63 g/mol
InChI-Schlüssel: SURWREJURSJCLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Buten-1-one, 1-(4-chlorophenyl)- is an organic compound with the molecular formula C10H9ClO. It is a derivative of butenone, where a 4-chlorophenyl group is attached to the first carbon of the butenone chain. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 3-Buten-1-one, 1-(4-chlorophenyl)- typically involves the addition reaction of 4-chlorostyrene and butanol under the catalysis of hydrochloric acid. The reaction is carried out at an appropriate temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of 3-Buten-1-one, 1-(4-chlorophenyl)- may involve more advanced techniques and optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Buten-1-one, 1-(4-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-Buten-1-one, 1-(4-chlorophenyl)- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Buten-1-one, 1-(4-chlorophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Chlorobenzalacetone
  • 4-(4-Chlorophenyl)-3-buten-2-one
  • 1-(4-Chlorophenyl)-1-buten-3-one

Uniqueness

3-Buten-1-one, 1-(4-chlorophenyl)- is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its chlorophenyl group provides distinct reactivity compared to other butenone derivatives, making it valuable in various fields of research and industry .

Eigenschaften

CAS-Nummer

95827-00-2

Molekularformel

C10H9ClO

Molekulargewicht

180.63 g/mol

IUPAC-Name

1-(4-chlorophenyl)but-3-en-1-one

InChI

InChI=1S/C10H9ClO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7H,1,3H2

InChI-Schlüssel

SURWREJURSJCLO-UHFFFAOYSA-N

Kanonische SMILES

C=CCC(=O)C1=CC=C(C=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.